![molecular formula C11H8N2S B15069963 [1,4]Thiazepino[5,6-b]indolizine CAS No. 928615-91-2](/img/structure/B15069963.png)
[1,4]Thiazepino[5,6-b]indolizine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1,4]Thiazepino[5,6-b]indolizine is a heterocyclic compound that features a unique fusion of thiazepine and indolizine rings. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The structure of this compound consists of a seven-membered thiazepine ring fused to an indolizine core, which imparts unique chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [1,4]Thiazepino[5,6-b]indolizine typically involves cyclization reactions that form the thiazepine and indolizine rings. One common method is the cyclocondensation of appropriate precursors under acidic or basic conditions. For example, the reaction of 2-aminothiophenol with 2-bromoacetophenone can lead to the formation of the thiazepine ring, which can then be fused with an indolizine precursor through further cyclization reactions .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve optimizing the synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions to increase yield, and employing purification techniques such as recrystallization or chromatography to obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions: [1,4]Thiazepino[5,6-b]indolizine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to reduce specific functional groups within the molecule.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated reagents, nucleophiles like amines or thiols.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, enhancing the compound’s chemical diversity .
Applications De Recherche Scientifique
[1,4]Thiazepino[5,6-b]indolizine has several scientific research applications:
Biology: It is used in the study of enzyme inhibition and protein interactions due to its unique structural features.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of anticancer and antimicrobial drugs.
Mécanisme D'action
The mechanism of action of [1,4]Thiazepino[5,6-b]indolizine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites on proteins, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site and preventing substrate access. The exact pathways and molecular targets involved depend on the specific biological context and the functional groups present on the compound .
Comparaison Avec Des Composés Similaires
Indolizine: A nitrogen-containing heterocycle with a similar core structure but lacking the thiazepine ring.
Thiazepine: A sulfur-containing seven-membered ring that can be fused with other aromatic systems.
Indole: A bicyclic structure consisting of a benzene ring fused to a pyrrole ring, similar to indolizine but with different chemical properties.
Uniqueness: [1,4]Thiazepino[5,6-b]indolizine is unique due to the fusion of the thiazepine and indolizine rings, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
928615-91-2 |
|---|---|
Formule moléculaire |
C11H8N2S |
Poids moléculaire |
200.26 g/mol |
Nom IUPAC |
[1,4]thiazepino[5,6-b]indolizine |
InChI |
InChI=1S/C11H8N2S/c1-2-5-13-9(3-1)7-10-11(13)8-14-6-4-12-10/h1-8H |
Clé InChI |
YTOLJNIFIZRRHM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=CC3=NC=CSC=C3N2C=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Hydrazinyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B15069884.png)
![3-Methyl-6-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B15069891.png)
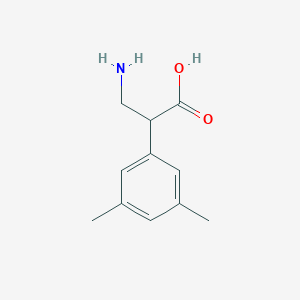

![(1R,6S)-3-methyl-3,8-diazabicyclo[4.2.0]octane dihydrochloride](/img/structure/B15069906.png)
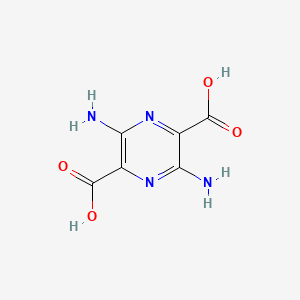
![3-Phenyl-2,3-dihydroimidazo[1,2-a]pyridine](/img/structure/B15069920.png)
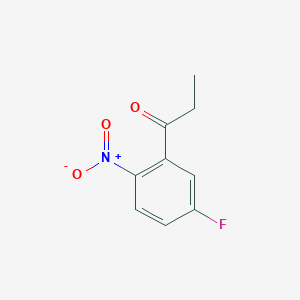
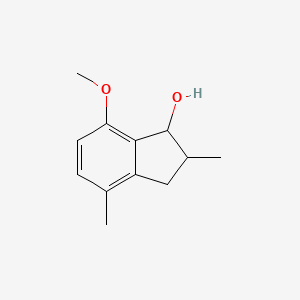
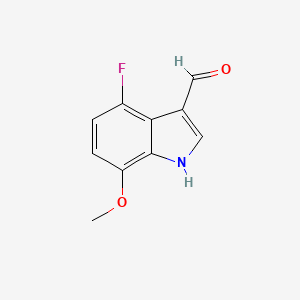
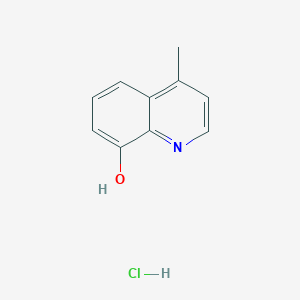
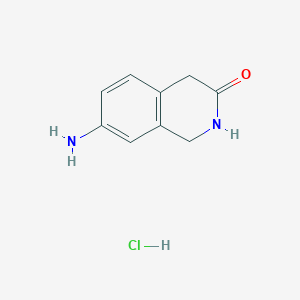
![3-Oxo-3-[1-(trifluoromethyl)cyclopropyl]propanoic acid](/img/structure/B15069981.png)
